Cas no 18426-20-5 (4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-)

4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)- structure
18426-20-5 structure
Nome do Produto:4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-
N.o CAS:18426-20-5
MF:C19H21NO2
MW:295.37554
CID:168896
PubChem ID:167715

4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)- Propriedades químicas e físicas

Nomes e Identificadores

    • 4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-
    • [11C]-(-)-N-n-Propylnorapomorphine
    • R(-)-PROPYLNORAPOMORPHINE HCL
    • R(-)-Propylnorapomorphine hydrochloride
    • R(?)-NPA hydro
    • (6aR)-10,11-dihydroxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium chloride
    • (6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
    • R(-)-NPA hydrochloride, R(-)-10,11-Dihydroxy-N-n-propylnoraporphine hydrochloride
    • R(-)-PROPYLNORAPOMORPHINE HYDROCHLORIDE (R(-)-NPA)
    • N-Propylnorapomorphine
    • (-)-Propylnorapomorphine
    • N-Nor-N-propylapomorphine
    • (-)-N-Propylnorapomorphine
    • (-)-6-Propylnorapomorphine
    • (6aR)-5,6,6a,7-Tetrahydro-6-propyl-4H-dibenzo[de,g]quinoline-10,11-diol
    • R(-)-NPA hydrochloride, R(-)-10,11-Dihydroxy-N-n-propylnoraporphine hydrochloride
    • N-propylnorapomorphine-(+)
    • BPBio1_001404
    • N-propylnorapomorphine-(-)
    • (R)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
    • 6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol; hydrochloride
    • (R) 6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
    • D-027
    • CHEMBL538542
    • Win-28928
    • r(-)-10,11-dihydroxy-N-n-propylnoraporphine
    • 18426-20-5
    • SKF-76783
    • BDBM50007422
    • (R)-10,11-Dihydroxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium
    • PDSP2_001493
    • DTXSID50939811
    • Propylnorapomorphine
    • UNII-NH381P1BR8
    • R-N-PROPYLNORAPOMORPHINE
    • Q27088028
    • Noraporphine-10,11-diol, 6-propyl-
    • PDSP1_000853
    • cid_11957529
    • CHEMBL225230
    • BDBM50012994
    • CCG-204527
    • PDSP2_000840
    • Biomol-NT_000080
    • PDSP2_000839
    • PDSP1_000852
    • SDCCGSBI-0050420.P002
    • BRD-K13544237-001-01-0
    • GTPL969
    • Lopac0_000435
    • (+)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
    • (-)-N-porphynorapomorphine
    • n-Propylapomorphine
    • (-)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
    • CHEBI:92234
    • (9R)-10-propyl-10-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2,4,6,13,15-hexaene-3,4-diol
    • SCHEMBL7997518
    • NCGC00162153-03
    • 10,11-Dihydroxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium(R(-)NPA)
    • 4H-DIBENZO(DE,G)QUINOLINE-10,11-DIOL, 5,6,6A,7-TETRAHYDRO-6-PROPYL-, (6AR)-
    • (-)-NPA
    • 6-Propylnoraporphine-10,11-diol
    • NH381P1BR8
    • PDSP1_001509
    • Inchi: InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1
    • Chave InChI: BTGAJCKRXPNBFI-OAHLLOKOSA-N
    • SMILES: CCCN1CCC2=C3C(C4C(O)=C(O)C=CC=4C[C@@H]13)=CC=C2

Propriedades Computadas

  • Massa Exacta: 331.13406
  • Massa monoisotópica: 295.157
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 401
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 43.7
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 18
  • XLogP3: 3.2

Propriedades Experimentais

  • Cor/Forma: Light white solid
  • Densidade: 1.232
  • Ponto de ebulição: 491°Cat760mmHg
  • Ponto de Flash: 268°C
  • Solubilidade: 0.1 M HCl: 5-10 mg/mL Solutions should be freshly prepared
  • PSA: 43.7
  • Solubilidade: 0.1 M HCl: 5-10 mg/mL Solutions should be freshly prepared

4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)- Informações de segurança

  • WGK Alemanha:3
  • Condição de armazenamento:2-8°C
Fornecedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Xinsi New Materials Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
BIOOKE MICROELECTRONICS CO.,LTD
Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Minglong (Xianning) Medicine Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taizhou Jiayin Chemical Co., Ltd